L-Proline-13C5,15N,d7: A Technical Guide for Advanced Research Applications
L-Proline-13C5,15N,d7: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
L-Proline-13C5,15N,d7 is a stable isotope-labeled analog of the amino acid L-proline. Its deliberate enrichment with heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d) makes it a powerful tool in metabolic research, quantitative proteomics, and drug development. By incorporating atoms with a greater mass than their naturally abundant counterparts, this compound allows for the precise tracing and quantification of proline's metabolic fate and its incorporation into proteins. This technical guide provides an in-depth overview of the applications of L-Proline-13C5,15N,d7, complete with experimental considerations and data presentation.
Core Applications in Research
The primary utility of L-Proline-13C5,15N,d7 lies in its application as an internal standard and a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies. Its key research applications include:
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Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Proline-13C5,15N,d7 enables the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions (fluxes). By tracking the incorporation of the heavy isotopes into various metabolites, researchers can map the flow of proline through interconnected metabolic networks. This is particularly valuable for understanding cellular metabolism in both normal and diseased states.
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Quantitative Proteomics (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC): In proteomics, this labeled proline is used to accurately quantify differences in protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing the "heavy" L-Proline-13C5,15N,d7, while the control population is grown with the natural "light" L-proline. When the protein samples are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for precise relative quantification of proteins.
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Protein Turnover Studies: The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis. By introducing L-Proline-13C5,15N,d7 into a biological system, researchers can monitor the rate of its incorporation into newly synthesized proteins and the subsequent decline of the labeled protein pool over time. This provides valuable insights into the dynamics of the proteome in response to various stimuli or in disease conditions.[1][2]
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Internal Standard for Clinical Mass Spectrometry: Due to its distinct mass, L-Proline-13C5,15N,d7 serves as an ideal internal standard for the accurate quantification of unlabeled L-proline in complex biological samples, such as plasma or tissue extracts.[3]
Data Presentation
Table 1: Illustrative Protein Turnover Rates Determined by SILAC
| Protein | Gene | Cellular Compartment | Half-life (hours) |
| Histone H3.1 | HIST1H3A | Nucleus | 150.5 |
| GAPDH | GAPDH | Cytoplasm | 35.2 |
| Cyclin B1 | CCNB1 | Nucleus | 1.8 |
| Collagen alpha-1(I) chain | COL1A1 | Extracellular Matrix | 1170.0 |
This table presents hypothetical data to demonstrate how protein turnover rates, measured using techniques like dynamic SILAC with labeled proline, are typically reported.
Table 2: Example of Metabolic Flux Data
| Metabolic Reaction | Flux (relative to Glucose uptake) |
| Glutamate -> Proline | 0.15 |
| Proline -> Hydroxyproline (in Collagen) | 0.08 |
| Proline Oxidation | 0.05 |
This table provides a conceptual representation of metabolic flux data that can be obtained by tracing the metabolism of labeled proline. The values are for illustrative purposes.
Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics with Proline Supplementation
A significant challenge in SILAC experiments is the metabolic conversion of labeled arginine to proline, which can lead to inaccuracies in quantification. Supplementing the SILAC medium with unlabeled proline can effectively prevent this conversion.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- For the "heavy" population, use a SILAC DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine. Supplement this medium with "heavy" ¹³C₆,¹⁵N₄-L-arginine, "heavy" ¹³C₆,¹⁵N₂-L-lysine, and a surplus of unlabeled ("light") L-proline (e.g., 200 mg/L).
- For the "light" population, use the same base medium supplemented with "light" L-arginine and L-lysine, along with the same concentration of unlabeled L-proline.
- Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Sample Preparation:
- Harvest and lyse the "heavy" and "light" cell populations separately.
- Determine the protein concentration of each lysate.
- Mix equal amounts of protein from the "heavy" and "light" lysates.
3. Protein Digestion:
- Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
4. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
- The ratio of the intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two cell populations.
Mandatory Visualizations
